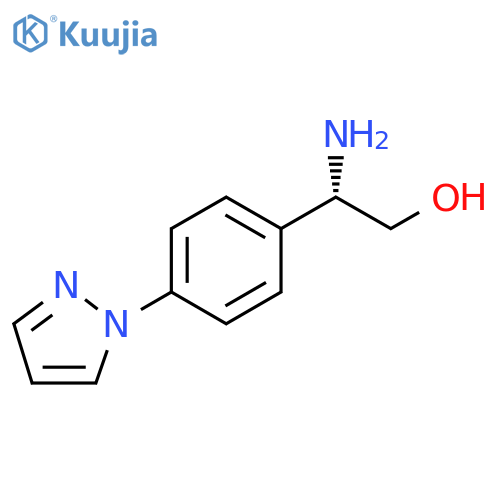Cas no 1213412-31-7 ((2S)-2-amino-2-4-(1H-pyrazol-1-yl)phenylethan-1-ol)
(2S)-2-アミノ-2-[4-(1H-ピラゾール-1-イル)フェニル]エタン-1-オールは、キラルなβ-アミノアルコール骨格とピラゾール基を有する有機化合物です。その立体特異的な構造により、不斉合成や医薬品中間体としての応用が期待されます。ピラゾール環は配位能に優れ、金属触媒との相互作用が可能なため、触媒設計や機能性材料の開発において有用です。また、水酸基とアミノ基の共存により、分子内水素結合を形成しうる点が特徴的です。高い純度と安定性を備えており、学術研究や創薬分野での利用に適しています。

1213412-31-7 structure
商品名:(2S)-2-amino-2-4-(1H-pyrazol-1-yl)phenylethan-1-ol
(2S)-2-amino-2-4-(1H-pyrazol-1-yl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- Benzeneethanol, β-amino-4-(1H-pyrazol-1-yl)-, (βS)-
- (s)-2-(2-(1h-Pyrazol-4-yl)phenyl)-2-aminoethan-1-ol
- EN300-1846904
- 1213412-31-7
- AKOS015928523
- (2S)-2-amino-2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
- (2S)-2-amino-2-4-(1H-pyrazol-1-yl)phenylethan-1-ol
-
- インチ: 1S/C11H13N3O/c12-11(8-15)9-2-4-10(5-3-9)14-7-1-6-13-14/h1-7,11,15H,8,12H2/t11-/m1/s1
- InChIKey: RTONAQVOBDNZRO-LLVKDONJSA-N
- ほほえんだ: [C@@H](C1C=CC(N2N=CC=C2)=CC=1)(N)CO
計算された属性
- せいみつぶんしりょう: 203.105862047g/mol
- どういたいしつりょう: 203.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 64.1Ų
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- ふってん: 402.8±35.0 °C(Predicted)
- 酸性度係数(pKa): 12.47±0.10(Predicted)
(2S)-2-amino-2-4-(1H-pyrazol-1-yl)phenylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1846904-0.05g |
(2S)-2-amino-2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |
1213412-31-7 | 0.05g |
$1296.0 | 2023-09-19 | ||
| Enamine | EN300-1846904-0.1g |
(2S)-2-amino-2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |
1213412-31-7 | 0.1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1846904-0.5g |
(2S)-2-amino-2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |
1213412-31-7 | 0.5g |
$1482.0 | 2023-09-19 | ||
| Enamine | EN300-1846904-1.0g |
(2S)-2-amino-2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |
1213412-31-7 | 1g |
$1543.0 | 2023-06-01 | ||
| Enamine | EN300-1846904-5g |
(2S)-2-amino-2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |
1213412-31-7 | 5g |
$4475.0 | 2023-09-19 | ||
| Enamine | EN300-1846904-1g |
(2S)-2-amino-2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |
1213412-31-7 | 1g |
$1543.0 | 2023-09-19 | ||
| Enamine | EN300-1846904-2.5g |
(2S)-2-amino-2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |
1213412-31-7 | 2.5g |
$3025.0 | 2023-09-19 | ||
| Enamine | EN300-1846904-5.0g |
(2S)-2-amino-2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |
1213412-31-7 | 5g |
$4475.0 | 2023-06-01 | ||
| Enamine | EN300-1846904-10g |
(2S)-2-amino-2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |
1213412-31-7 | 10g |
$6635.0 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423630-50mg |
(s)-2-(2-(1h-Pyrazol-4-yl)phenyl)-2-aminoethan-1-ol |
1213412-31-7 | 98% | 50mg |
¥34992.00 | 2024-08-09 |
(2S)-2-amino-2-4-(1H-pyrazol-1-yl)phenylethan-1-ol 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
1213412-31-7 ((2S)-2-amino-2-4-(1H-pyrazol-1-yl)phenylethan-1-ol) 関連製品
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
